

# A Comprehensive Technical Guide to the Physical Properties of 4-Isopropylphenoxyacetic Acid

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## Compound of Interest

Compound Name: *4-Isopropylphenoxyacetic acid*

Cat. No.: *B167510*

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## Introduction

**4-Isopropylphenoxyacetic acid** (CAS No. 1643-16-9) is an aryloxyalkanoic acid derivative characterized by an isopropyl group substituted on the phenoxy ring. This class of compounds has garnered interest in various fields, including pharmaceuticals and agrochemicals, due to the versatile chemical handle provided by the carboxylic acid and the lipophilic nature of the isopropyl-substituted aromatic ring.<sup>[1]</sup> A thorough understanding of its physical properties is paramount for researchers in drug development and chemical synthesis, as these characteristics govern its behavior in both biological and chemical systems, influencing everything from reaction kinetics and purification to formulation and bioavailability.

This guide provides an in-depth analysis of the core physicochemical and spectroscopic properties of **4-Isopropylphenoxyacetic acid**. It is intended to serve as a practical resource for researchers, offering not only established data but also the underlying methodologies for its empirical validation.

## Compound Identification

Precise identification is the foundation of any chemical study. The essential identifiers for **4-Isopropylphenoxyacetic acid** are summarized below.

Identifier	Value	Source(s)
CAS Registry Number	1643-16-9	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>3</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	194.23 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	2-(4-propan-2-ylphenoxy)acetic acid	<a href="#">[3]</a>
	[(4-Isopropylphenyl)oxy]acetic acid, 4-	
Synonyms	ISOPROPYLPHENOXYACETIC ACID, 2-[4-(1-Methylethyl)phenoxy]acetic acid	<a href="#">[3]</a>
InChI	InChI=1S/C11H14O3/c1-8(2)9-3-5-10(6-4-9)14-7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)	<a href="#">[2]</a> <a href="#">[3]</a>
InChIKey	FPVCSFOUVDLTDG-UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[3]</a>

## Physicochemical Properties

The physical state, solubility, and acidic character of a compound are critical parameters for its application in research and development. These properties dictate the selection of appropriate solvent systems for synthesis and purification, as well as the design of formulation and delivery strategies in drug development.

Property	Value	Notes	Source(s)
Appearance	Off-white to light yellow solid	Crystalline nature.	[3]
Melting Point	85-87 °C	A narrow range indicates high purity.	[3][4]
Boiling Point	72-75 °C @ 3 Torr	Decomposes at atmospheric pressure. The specified value is under vacuum.	[3]
pKa	3.21 ± 0.10 (Predicted)	As a carboxylic acid, it is a weak acid. The predicted value suggests it is slightly stronger than acetic acid (pKa ~4.8).	[3]
Solubility	Soluble in methanol, ethyl acetate, DMF. Sparingly soluble in water.	The nonpolar isopropylphenyl group reduces aqueous solubility, while the carboxylic acid moiety allows for solubility in polar organic solvents and aqueous alkaline solutions.	[3][6]

## Spectroscopic Data

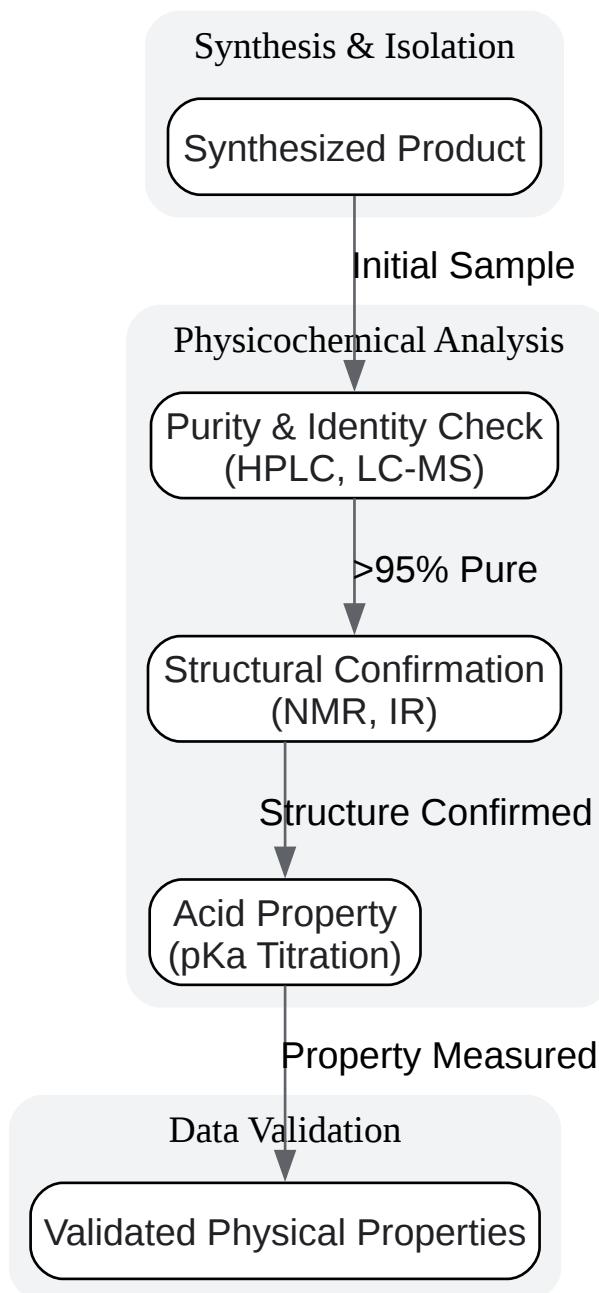
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The key spectral features for **4-Isopropylphenoxyacetic acid** are detailed below.

- **<sup>1</sup>H Nuclear Magnetic Resonance (NMR):** The proton NMR spectrum provides a distinct fingerprint of the molecule's hydrogen environments. Data acquired on a 400 MHz instrument in CDCl<sub>3</sub> shows characteristic peaks.[3]

- $\delta$  7.17 (d, 2H): Corresponds to the two aromatic protons ortho to the ether linkage.
- $\delta$  6.86 (d, 2H): Corresponds to the two aromatic protons meta to the ether linkage.
- $\delta$  4.66 (s, 2H): A singlet representing the two protons of the methylene (-CH<sub>2</sub>-) group adjacent to the carboxylic acid.
- $\delta$  2.87 (m, 1H): A multiplet (septet) for the methine (-CH-) proton of the isopropyl group.
- $\delta$  1.22 (d, 6H): A doublet for the six equivalent methyl (-CH<sub>3</sub>) protons of the isopropyl group.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Using Atmospheric Pressure Chemical Ionization (APCI), the protonated molecular ion is observed.[\[3\]](#)
  - m/z 195.3 [M+H]<sup>+</sup>: This peak corresponds to the intact molecule plus a proton, confirming the molecular weight of 194.23 Da.[\[3\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The NIST Chemistry WebBook confirms the availability of IR spectral data.[\[2\]](#) Key expected absorptions include:
  - ~3000 cm<sup>-1</sup> (broad): A characteristic broad O-H stretch from the carboxylic acid group.
  - ~1700 cm<sup>-1</sup> (strong): A strong C=O stretch from the carbonyl of the carboxylic acid.
  - ~1600, ~1500 cm<sup>-1</sup>: C=C stretching vibrations within the aromatic ring.
  - ~1200 cm<sup>-1</sup>: C-O stretching from the ether linkage and the carboxylic acid.

## Analytical Methodologies

The validation of physical properties requires robust and reproducible analytical methods. This section outlines the standard protocols for confirming the identity, purity, and key characteristics of **4-Isopropylphenoxyacetic acid**.



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Caption: General workflow for the analysis of **4-Isopropylphenoxyacetic acid**.

## Purity Determination by High-Performance Liquid Chromatography (HPLC)

**Rationale:** Reverse-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds. It separates the target compound from starting materials, by-products, and degradation products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.

**Protocol:**

- **System Preparation:** Use a C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m) equilibrated with the initial mobile phase conditions.
- **Mobile Phase:** A gradient of acetonitrile (Solvent B) in water with 0.1% formic acid (Solvent A).
  - **Gradient Example:** Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
- **Sample Preparation:** Prepare a 1 mg/mL stock solution of **4-Isopropylphenoxyacetic acid** in acetonitrile. Dilute to a working concentration of ~50  $\mu$ g/mL with a 50:50 acetonitrile:water mixture.
- **Injection & Detection:** Inject 10  $\mu$ L and monitor the elution profile using a UV detector at 254 nm.
- **Analysis:** The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

## pKa Determination by Potentiometric Titration

**Rationale:** The pKa, or acid dissociation constant, is a fundamental measure of a compound's acidity. Potentiometric titration provides a highly accurate empirical value by monitoring the pH of a solution as a titrant of known concentration is added.<sup>[7]</sup> The pKa corresponds to the pH at the half-equivalence point.

**Protocol:**

- **Sample Preparation:** Accurately weigh ~20 mg of **4-Isopropylphenoxyacetic acid** and dissolve it in 50 mL of a 1:1 ethanol:water solution to ensure solubility.

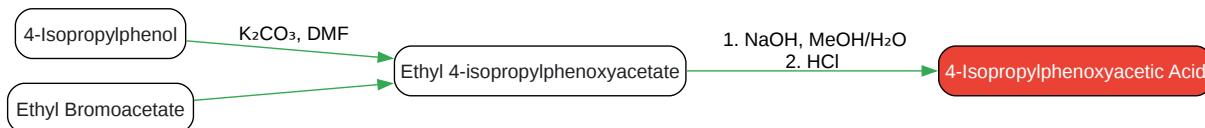
- Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode and a magnetic stirrer.
- Titration: Titrate the solution with a standardized 0.01 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.05 mL).
- Data Acquisition: Record the pH after each addition of titrant.
- Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the first derivative curve. The pKa is the pH value at exactly half of this volume.

## Synthesis Overview

A common and efficient method for synthesizing **4-Isopropylphenoxyacetic acid** is via a Williamson ether synthesis followed by saponification.[3] This two-step process is reliable and scalable.

Step 1: Etherification 4-Isopropylphenol is deprotonated by a weak base, such as potassium carbonate ( $K_2CO_3$ ), in a polar aprotic solvent like dimethylformamide (DMF). The resulting phenoxide ion acts as a nucleophile, attacking ethyl bromoacetate to form ethyl 4-isopropylphenoxyacetate.[3]

Step 2: Saponification The ester is hydrolyzed using a strong base, typically sodium hydroxide (NaOH), in a methanol/water solvent system. This reaction cleaves the ester bond. Subsequent acidification with a strong acid like hydrochloric acid (HCl) protonates the carboxylate salt, precipitating the final product, **4-Isopropylphenoxyacetic acid**, which can be isolated by filtration.[3]



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Caption: Synthesis pathway for **4-Isopropylphenoxyacetic Acid**.

## Conclusion

This guide has consolidated the essential physical, chemical, and spectroscopic properties of **4-Isopropylphenoxyacetic acid**. The data presented, from its fundamental identifiers and physicochemical characteristics to its spectral fingerprint, provides a robust foundation for its use in scientific research. The inclusion of validated analytical and synthetic protocols further equips researchers with the practical knowledge required to confidently handle, analyze, and produce this compound. A comprehensive understanding of these properties is the critical first step toward unlocking its full potential in drug discovery and materials science.

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